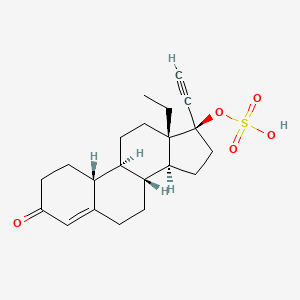
3'-Bromo-2',6'-difluorophenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2’,6’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2’,6’-difluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where phenacyl chloride is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-2’,6’-difluorophenacyl chloride can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Bromo-2’,6’-difluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
3’-Bromo-2’,6’-difluorophenacyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-2’,6’-difluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex structures.
Comparación Con Compuestos Similares
4’-Bromo-3’,5’-difluorophenacyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3-Difluorophenacyl bromide: Another related compound with different halogen substitutions, affecting its chemical behavior.
Uniqueness: 3’-Bromo-2’,6’-difluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H4BrClF2O |
|---|---|
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
1-(3-bromo-2,6-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-1-2-5(11)7(8(4)12)6(13)3-10/h1-2H,3H2 |
Clave InChI |
WOAXHFRAWRIZBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(=O)CCl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
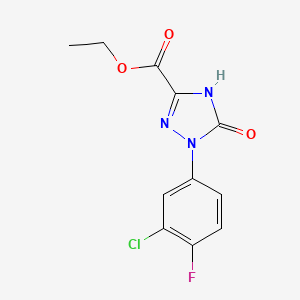

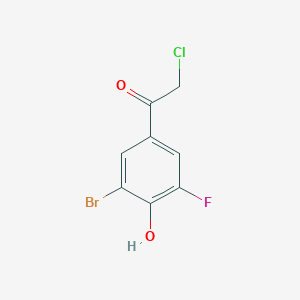
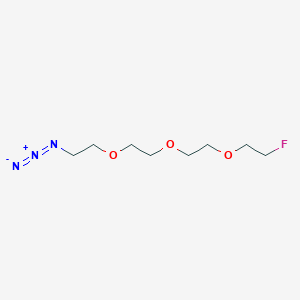
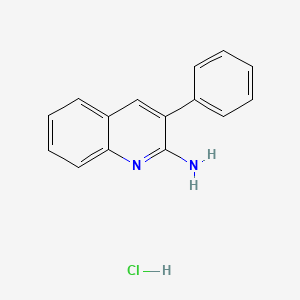

![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
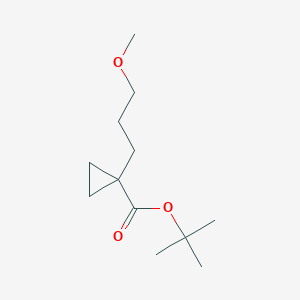
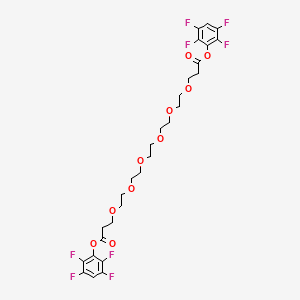
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
